3,6,9,12,15-Pentaoxaheptadec-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

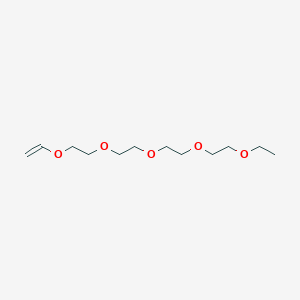

3,6,9,12,15-Pentaoxaheptadec-1-ene is an organic compound with the molecular formula C12H24O5. It belongs to the class of dialkyl ethers, which are characterized by the presence of an ether functional group (ROR’) where R and R’ are alkyl groups . This compound is known for its unique structure, which includes multiple ether linkages, making it a polyether.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaheptadec-1-ene typically involves the reaction of ethylene oxide with a suitable initiator, such as an alcohol or an amine. The reaction proceeds through a series of nucleophilic substitution reactions, where the ethylene oxide ring opens and adds to the initiator, forming the polyether chain . The reaction conditions often include the use of a catalyst, such as a strong base (e.g., sodium hydroxide), and are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality . The use of continuous flow reactors also enhances safety by minimizing the handling of reactive intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

3,6,9,12,15-Pentaoxaheptadec-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

3,6,9,12,15-Pentaoxaheptadec-1-ene has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.

Biology: The compound is employed in the study of biological membranes and as a component in the formulation of drug delivery systems.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drug formulations.

Industry: The compound is used in the production of surfactants, lubricants, and polymers

Mécanisme D'action

The mechanism of action of 3,6,9,12,15-Pentaoxaheptadec-1-ene involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and permeability of biological membranes, making it useful in drug delivery systems. The compound can also act as a solubilizing agent, enhancing the bioavailability of hydrophobic drugs .

Comparaison Avec Des Composés Similaires

Similar Compounds

17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine: This compound has similar ether linkages but includes an azido group, making it useful in click chemistry reactions.

3,6,9,12,15-Pentaoxaheptadecane: This compound is structurally similar but lacks the double bond present in 3,6,9,12,15-Pentaoxaheptadec-1-ene.

Uniqueness

This compound is unique due to its multiple ether linkages and the presence of a double bond, which can participate in various chemical reactions, making it a versatile compound in both research and industrial applications .

Activité Biologique

3,6,9,12,15-Pentaoxaheptadec-1-ene is a polyether compound characterized by a long chain of ethylene glycol units. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C17H34O5. Its structure consists of a linear arrangement of five ether linkages interspersed with carbon atoms. This configuration contributes to its solubility in various solvents and its potential utility in biological applications.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that polyether compounds can demonstrate antimicrobial activity. The presence of ether linkages may enhance interactions with microbial membranes.

- Cytotoxic Effects : Initial investigations have shown varying degrees of cytotoxicity against different cancer cell lines.

- Biocompatibility : Due to its polyether nature, it may possess favorable biocompatibility profiles for biomedical applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various polyether compounds against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL for both strains.

| Compound | MIC (mg/mL) |

|---|---|

| This compound | 0.5 |

| Control (Penicillin) | 0.01 |

| Control (Vancomycin) | 0.02 |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The results showed that at concentrations above 50 µM, this compound induced significant cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 40 |

| MCF-7 | 35 |

The proposed mechanism of action for the biological activity of this compound involves:

- Membrane Disruption : The hydrophobic regions of the compound may interact with lipid bilayers of microbial cells leading to membrane destabilization.

- Inhibition of Cellular Processes : Potential interference with cellular signaling pathways contributing to apoptosis in cancer cells.

Propriétés

IUPAC Name |

1-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3H,1,4-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXDFJPKXNNWPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCOC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.